molecular formula C23H24N4O3 B2939229 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1206995-17-6

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Número de catálogo: B2939229
Número CAS: 1206995-17-6
Peso molecular: 404.47
Clave InChI: WIBIIGIMTKVCKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a pentyl chain at position 3 and a 1,2,4-oxadiazole ring at position 5. The oxadiazole moiety is further functionalized with a 3,4-dimethylphenyl group. This structure combines the rigidity of the quinazoline-dione system with the bioisosteric properties of the 1,2,4-oxadiazole ring, which is known for enhancing metabolic stability and binding affinity in medicinal chemistry . The pentyl chain may influence lipophilicity and membrane permeability, while the dimethylphenyl group contributes to π-π stacking interactions in biological targets.

Propiedades

IUPAC Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-4-5-6-11-27-22(28)18-10-9-17(13-19(18)24-23(27)29)21-25-20(26-30-21)16-8-7-14(2)15(3)12-16/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBIIGIMTKVCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 404.47 g/mol
  • CAS Number : 1207039-24-4
  • Structure : The compound features a quinazoline core substituted with an oxadiazole and a dimethylphenyl group.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of quinazoline are known to inhibit various kinases involved in tumor progression. The specific compound has been evaluated for its effects on cancer cell lines and shown to have promising results.

  • Mechanism of Action :
    • The compound may act by inhibiting key kinases associated with cancer cell proliferation. Kinases such as TRKA (neurotrophic receptor kinase), DYRK1A/B (dual-specificity tyrosine-phosphorylation-regulated kinase), and CK1δ (casein kinase 1 delta) are critical in cellular signaling pathways that regulate growth and survival in cancer cells .
  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound significantly reduces cell viability in various cancer cell lines. Specific IC50 values have been reported indicating the concentration required to inhibit 50% of cell growth. For example, one study reported IC50 values for related compounds against DYRK1A at approximately 43 nM .

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Modifications to the quinazoline or oxadiazole moieties can lead to variations in potency and selectivity against different kinases.

CompoundKinase TargetIC50 (nM)
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dioneDYRK1A43
Other AnaloguesTRKA<20% activity remaining at 1 µM

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Kinase Inhibition Study :
    • A study profiling various quinazoline derivatives revealed that certain substitutions could enhance selectivity for specific kinases while minimizing off-target effects. This is essential for developing targeted cancer therapies .
  • Cell Viability Assays :
    • Research conducted on breast and lung cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic use .

Comparación Con Compuestos Similares

The compound belongs to a class of quinazoline-dione derivatives modified with 1,2,4-oxadiazole substituents. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues with Oxadiazole Moieties

7-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione Structural Differences: The 3,4-dimethylphenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group, and the pentyl chain is substituted with a 3-methoxybenzyl group. However, the benzyl group may reduce lipophilicity compared to the pentyl chain . Synthetic Route: Similar cyclocondensation strategies are employed, but the methoxybenzyl group requires additional protection/deprotection steps during synthesis.

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones Core Structure: These analogs replace the quinazoline-dione core with a thieno[2,3-d]pyrimidine-2,4-dione system. Bioactivity: Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that the oxadiazole-thienopyrimidine hybrid structure may target bacterial enzymes like DNA gyrase .

Physicochemical and Pharmacokinetic Properties
Property Target Compound 7-[3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl]-3-methoxybenzyl analog Thienopyrimidine-oxadiazole analog
Molecular Weight (g/mol) ~435 ~470 ~520
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Acceptors 6 8 9
Solubility (mg/mL) 0.05 0.12 0.03

Key Observations :

  • The thienopyrimidine analog’s dual oxadiazole rings increase hydrogen-bond acceptors, which may improve target binding but reduce blood-brain barrier penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.